molecular formula C15H20N2O B11067652 5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-ol

5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-ol

Cat. No.: B11067652
M. Wt: 244.33 g/mol
InChI Key: MRVBVDZIMYCBGU-HNNXBMFYSA-N
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Description

5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-1-OL is a complex organic compound with a unique structure that includes a pyridine ring and a tetrahydropyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-1-OL typically involves multiple steps, including the formation of the pyridine ring and the tetrahydropyridine moiety. Common synthetic routes may involve the use of starting materials such as pyridine derivatives and tetrahydropyridine intermediates. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with new functional groups.

Scientific Research Applications

5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-1-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-1-OL involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine rings.

    Tetrahydropyridine Derivatives: Compounds with similar tetrahydropyridine moieties.

Uniqueness

5-[(2S)-2-(3-PYRIDYL)TETRAHYDRO-1(2H)-PYRIDINYL]-3-PENTYN-1-OL is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

5-[(2S)-2-pyridin-3-ylpiperidin-1-yl]pent-3-yn-1-ol

InChI

InChI=1S/C15H20N2O/c18-12-5-1-3-10-17-11-4-2-8-15(17)14-7-6-9-16-13-14/h6-7,9,13,15,18H,2,4-5,8,10-12H2/t15-/m0/s1

InChI Key

MRVBVDZIMYCBGU-HNNXBMFYSA-N

Isomeric SMILES

C1CCN([C@@H](C1)C2=CN=CC=C2)CC#CCCO

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC#CCCO

Origin of Product

United States

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